Cabozantinib - 849217-68-1

Cabozantinib

Catalog Number: EVT-287368
CAS Number: 849217-68-1
Molecular Formula: C28H24FN3O5
Molecular Weight: 501.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cabozantinib is a small molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including mesenchymal-epithelial transition factor (MET), vascular endothelial growth factor receptor 2 (VEGFR2), RET, AXL, KIT, and TIE2. [] These RTKs play crucial roles in tumor cell proliferation, angiogenesis, and potentially immune cell regulation. [, ]

Cabozantinib has demonstrated potent inhibitory activity against wild type and activating mutant forms of RET associated with medullary thyroid cancer (MTC). [] It is also being investigated for potential applications in other malignancies like renal cell carcinoma (RCC), hepatocellular carcinoma (HCC), prostate cancer, gastrointestinal stromal tumors (GIST), and neuroendocrine prostate cancer (SCNPC). [, , , , , , , , , , , , , , , , , ]

Future Directions
  • Optimizing dosing strategies: Exploring reduced starting doses and dose escalation strategies to improve tolerability while maintaining efficacy, as investigated in the CaboRISE trial. []
  • Combination therapy: Investigating cabozantinib in combination with immunotherapy agents like durvalumab, as seen in the Camilla trial for various gastrointestinal malignancies. [] Exploring its combination with T-cell therapies or other immunotherapies to augment anti-tumor immune responses. [, ]
  • Overcoming resistance mechanisms: Developing strategies to counteract acquired resistance to cabozantinib, for example, targeting YAP/TBX5 to inhibit FGFR1 induction. []
  • Identifying predictive biomarkers: Investigating biomarkers that can predict response to cabozantinib therapy across different tumor types, potentially improving patient selection and treatment outcomes. []

Sorafenib

Relevance: Sorafenib is frequently mentioned in the context of cabozantinib research because it serves as a standard first-line treatment for advanced HCC. Several studies investigated the efficacy of cabozantinib as a second-line treatment option for patients who progressed on sorafenib. For example, the CELESTIAL trial demonstrated that cabozantinib significantly improved overall survival compared to placebo in patients with HCC previously treated with sorafenib [, ].

Regorafenib

Relevance: Like sorafenib, cabozantinib is also explored in the context of regorafenib, particularly as a potential treatment option following progression on this multikinase inhibitor. This is especially relevant as new treatment sequencing strategies for advanced HCC are being explored [, ].

Lenvatinib

Compound Description: Lenvatinib is a multi-tyrosine kinase inhibitor targeting VEGFRs, FGFRs, PDGFRα, KIT, and RET. It has demonstrated efficacy in treating advanced HCC, differentiated thyroid cancer, and, in combination with everolimus, advanced renal cell carcinoma (RCC) [].

Relevance: Similar to sorafenib and regorafenib, lenvatinib is discussed alongside cabozantinib as a first-line treatment for HCC. Real-world studies are now evaluating the potential benefits and optimal sequencing of cabozantinib following lenvatinib treatment in HCC patients [].

Everolimus

Relevance: The METEOR trial directly compared cabozantinib with everolimus in patients with advanced RCC following prior VEGFR-targeted therapy. The study demonstrated that cabozantinib significantly improved progression-free survival, overall survival, and objective response rates compared to everolimus [, , ].

Nivolumab

Relevance: With the emergence of immunotherapy in cancer treatment, cabozantinib's role following treatment with immune checkpoint inhibitors, like nivolumab, is being investigated. Researchers are exploring the efficacy, safety, and potential for synergistic effects when combining cabozantinib with immunotherapy agents [, ].

Overview

Cabozantinib is a multi-target tyrosine kinase inhibitor developed for the treatment of various cancers, including medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma. Its chemical name is N- (4- { [6, 7-bis (methoxy) quinolin-4-yl ] oxy } phenyl) -N' - (4-fluorophenyl) cyclopropane-1,1-dicarboxamide. Approved by the U.S. Food and Drug Administration in November 2012, cabozantinib has been recognized for its efficacy in treating non-surgically resectable malignant tumors .

Source

Cabozantinib was developed by Exelixis, a biopharmaceutical company based in the United States. It emerged from research focused on inhibiting multiple receptor tyrosine kinases involved in cancer progression and metastasis .

Classification

Cabozantinib belongs to the class of drugs known as tyrosine kinase inhibitors. It specifically targets several kinases, including c-Met and vascular endothelial growth factor receptor 2, which are implicated in tumor growth and angiogenesis .

Synthesis Analysis

Methods

The synthesis of cabozantinib involves several key steps, primarily through condensation reactions. Various methods have been reported, emphasizing different starting materials and reaction conditions:

  1. Condensation Reaction: The initial step typically involves the condensation of 1- (4-fluorophenyl carbamoyl) cyclopropane carboxylic acid with 4-((6,7-dimethoxyquinolin-4-yl) oxy) aniline in the presence of a condensing agent such as sodium bis(trimethylsilyl)amide .
  2. Solvent Use: Tetrahydrofuran is commonly used as a solvent for these reactions, with temperature control being crucial for optimizing yield and purity .
  3. Purification: Following the reaction, purification is often achieved through recrystallization and chromatography techniques to ensure high purity levels of the final product .

Technical Details

The synthesis may involve multiple steps including alkylation and hydrolysis, with yields reported up to 94.6% under optimized conditions . Mass spectrometry and nuclear magnetic resonance spectroscopy are typically employed to confirm the structure and purity of cabozantinib.

Molecular Structure Analysis

Structure

Cabozantinib has a complex molecular structure characterized by a cyclopropane core linked to a quinoline moiety and a fluorophenyl group. The structural formula can be represented as:

C19H19FN4O3\text{C}_{19}\text{H}_{19}\text{F}\text{N}_{4}\text{O}_{3}

Data

  • Molecular Weight: 421.38 g/mol
  • Molecular Formula: C19H19F N4O3
  • Key Functional Groups: Amide bonds, methoxy groups, and a cyclopropane ring contribute to its biological activity.
Chemical Reactions Analysis

Reactions

Cabozantinib undergoes several chemical reactions during its synthesis:

  1. Amide Bond Formation: The primary reaction involves forming an amide bond between the cyclopropane derivative and the aniline derivative .
  2. Alkylation Reactions: Alkylation of intermediates using various halogenated carboxylic acids has been reported to enhance the structure's activity against cancer cells .
  3. Hydrolysis: Hydrolysis reactions may also be involved in modifying intermediate compounds during synthesis.

Technical Details

The reactions are typically conducted under controlled temperatures (0 °C to room temperature) to maximize yields and minimize side reactions .

Mechanism of Action

Cabozantinib functions by inhibiting multiple receptor tyrosine kinases that play critical roles in tumor growth and angiogenesis:

  1. Inhibition of c-Met: Cabozantinib inhibits c-Met signaling pathways that are often upregulated in various cancers, leading to reduced tumor cell proliferation and survival.
  2. Inhibition of Vascular Endothelial Growth Factor Receptor 2: By blocking this receptor, cabozantinib disrupts angiogenesis, limiting blood supply to tumors.
  3. Impact on Other Kinases: It also affects other kinases involved in tumor progression such as Axl and Ret, contributing to its broad-spectrum anti-cancer effects .

Data

The inhibitory concentrations (IC50) for cabozantinib against various kinases have been reported as low as 5.4 nM, indicating its potent activity against these targets .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cabozantinib is typically found as a white to off-white crystalline solid.
  • Solubility: It exhibits moderate solubility in organic solvents such as dimethyl sulfoxide but limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under normal storage conditions but should be protected from light.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range indicative of crystalline solids.
Applications

Cabozantinib is primarily used in oncology for treating various types of cancer:

  1. Medullary Thyroid Cancer: Approved for patients with locally advanced or metastatic disease.
  2. Renal Cell Carcinoma: Utilized in advanced cases where traditional therapies have failed.
  3. Hepatocellular Carcinoma: Recently included among treatment options for liver cancer patients who have previously received systemic therapy .

Additionally, ongoing research continues to explore its potential applications in combination therapies and other malignancies due to its multi-targeted action profile .

Properties

CAS Number

849217-68-1

Product Name

Cabozantinib

IUPAC Name

1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Molecular Formula

C28H24FN3O5

Molecular Weight

501.5 g/mol

InChI

InChI=1S/C28H24FN3O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34)

InChI Key

ONIQOQHATWINJY-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F

Solubility

COMETRIQ is practically insoluble in water.

Synonyms

BMS 907351
BMS-907351
BMS907351
cabozantinib
Cometriq
XL 184
XL-184
XL184 cpd

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.